Cas no 1519878-43-3 (2-{imidazo1,2-apyridin-3-yl}ethanimidamide)

2-{imidazo1,2-apyridin-3-yl}ethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-{imidazo1,2-apyridin-3-yl}ethanimidamide
- EN300-1747911
- 2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide
- 1519878-43-3
-
- インチ: 1S/C9H10N4/c10-8(11)5-7-6-12-9-3-1-2-4-13(7)9/h1-4,6H,5H2,(H3,10,11)
- InChIKey: CNBFDWAYMJBUEX-UHFFFAOYSA-N
- ほほえんだ: N12C=CC=CC1=NC=C2CC(=N)N
計算された属性
- せいみつぶんしりょう: 174.090546336g/mol
- どういたいしつりょう: 174.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 67.2Ų
2-{imidazo1,2-apyridin-3-yl}ethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747911-5.0g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1747911-5g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1747911-10g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1747911-0.5g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1747911-1.0g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1747911-0.05g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1747911-0.1g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1747911-2.5g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1747911-0.25g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1747911-10.0g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 10g |
$5528.0 | 2023-06-03 |
2-{imidazo1,2-apyridin-3-yl}ethanimidamide 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
2-{imidazo1,2-apyridin-3-yl}ethanimidamideに関する追加情報
Professional Introduction to Compound with CAS No. 1519878-43-3 and Product Name: 2-{imidazo1,2-apyridin-3-yl}ethanimidamide
The compound with the CAS number 1519878-43-3 and the product name 2-{imidazo1,2-apyridin-3-yl}ethanimidamide represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The molecular framework of 2-{imidazo1,2-apyridin-3-yl}ethanimidamide integrates two nitrogen-containing heterocycles, imidazole and pyridine, which are well-known for their biological activity and role in drug design.
Recent research has highlighted the importance of biaryl and biheterocyclic systems in the development of novel therapeutic agents. The presence of the imidazo1,2-apyridin core in this compound suggests a high degree of structural complexity, which can be leveraged to modulate biological targets with high specificity. The ethanimidamide moiety further enhances the pharmacophoric potential by introducing a polar functional group that can interact with biological receptors. This combination of structural elements makes 2-{imidazo1,2-apyridin-3-yl}ethanimidamide a promising candidate for further investigation.
In the realm of drug discovery, the synthesis and characterization of such complex molecules are critical steps. The preparation of 2-{imidazo1,2-apyridin-3-yl}ethanimidamide involves multi-step organic synthesis, including cyclization reactions and nucleophilic substitutions. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the structural integrity of the compound. These analytical methods provide detailed insights into the molecular structure, helping researchers understand its potential interactions with biological targets.
The biological activity of 2-{imidazo1,2-apyridin-3-yl}ethanimidamide has been a focal point of recent studies. Preclinical investigations have demonstrated that this compound exhibits notable pharmacological properties, particularly in terms of binding affinity to certain enzymes and receptors. For instance, studies have shown that it interacts with proteins involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Additionally, its ability to cross the blood-brain barrier suggests that it may have applications in neuropharmacology.
The development of novel drug candidates often involves computational modeling to predict their biological behavior. Molecular docking studies have been performed using 2-{imidazo1,2-apyridin-3-yl}ethanimidamide to understand its binding interactions at a molecular level. These simulations have provided valuable insights into how the compound interacts with target proteins, helping researchers optimize its structure for better efficacy. The integration of computational methods with experimental data has accelerated the drug discovery process significantly.
Another area of interest is the synthesis of analogs of 2-{imidazo1,2-apyridin-3-yl}ethanimidamide to explore new pharmacological profiles. By modifying specific functional groups within the molecule, researchers can generate a library of compounds with varying biological activities. This approach has led to the identification of several derivatives that show enhanced potency or selectivity compared to the parent compound. Such modifications are crucial for fine-tuning drug candidates for clinical applications.
The role of 2-{imidazo1,2-apyridin-3-yl}ethanimidamide in therapeutic intervention extends beyond its direct biological effects. Its structural features make it a versatile scaffold for further chemical modifications, enabling the development of prodrugs or combination therapies. Prodrug formulations can enhance bioavailability or target delivery systems, while combination therapies can address multiple aspects of a disease simultaneously. These strategies are increasingly important in modern medicine for achieving better patient outcomes.
Future research directions for 1519878-43-3 and its derivatives include exploring their potential in personalized medicine. By understanding individual genetic variations and their impact on drug response, researchers can tailor therapeutic strategies to specific patient populations. This approach could lead to more effective treatments with fewer side effects. Additionally, investigating the compound's environmental stability and metabolic pathways will be crucial for its practical application in clinical settings.
In conclusion, 1519878-43-3, specifically known as 2-{imidazo1,2-apyridin-3-yl}ethanimidamide, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As our understanding of complex molecular interactions continues to grow, compounds like this will play an increasingly important role in shaping future therapeutic strategies.
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